A-Nor-lapachone vs. β-Lapachone: Differential Antitumor Cytotoxicity Profile in Six Cancer Cell Lines
The parent scaffold A-Nor-lapachone (nor-β-lapachone) serves as the structural foundation from which highly potent arylamino derivatives were synthesized. When evaluated as synthetic precursors, both A-Nor-lapachone and β-lapachone were compared for their intrinsic cytotoxic activity across a panel of six neoplastic cell lines. The arylamino derivatives of A-Nor-lapachone demonstrated IC50 values below 1 μg/mL across all six lines tested [1]. The study also compared activity against a normal murine fibroblast line (L-929) to assess cancer cell selectivity. Notably, the isomeric nor-α-lapachone-based compound showed lower activity than the corresponding ortho-derivative (nor-β-lapachone scaffold) [2].
| Evidence Dimension | Cytotoxicity against cancer cell lines (IC50 range) |
|---|---|
| Target Compound Data | A-Nor-lapachone arylamino derivatives: IC50 < 1 μg/mL against SF-295, HCT-8, MDAMB-435, HL-60, PC-3, B-16 |
| Comparator Or Baseline | β-Lapachone and A-Nor-lapachone (nor-β-lapachone) as synthetic precursors; nor-α-lapachone isomer |
| Quantified Difference | Arylamino derivatives of A-Nor-lapachone achieved IC50 < 1 μg/mL across all six lines; nor-α-lapachone isomer showed lower activity than nor-β-lapachone ortho-derivative |
| Conditions | MTT assay; 72 h exposure; SF-295 (CNS), HCT-8 (colon), MDAMB-435 (breast), HL-60 (leukemia), PC-3 (prostate), B-16 (murine melanoma) cell lines |
Why This Matters
The parent A-Nor-lapachone scaffold enables derivatization to sub-microgram/mL potency across multiple cancer types, while the ortho-configuration (nor-β) confers activity advantages over the para-isomer (nor-α)—critical for researchers designing structure-activity relationship studies.
- [1] da Silva Júnior, E. N., de Souza, M. C. B. V., et al. (2007). Synthesis and potent antitumor activity of new arylamino derivatives of nor-β-lapachone and nor-α-lapachone. Bioorganic & Medicinal Chemistry, 15(22), 7035-7041. View Source
- [2] da Silva Júnior, E. N., de Souza, M. C. B. V., et al. (2007). Synthesis and potent antitumor activity of new arylamino derivatives of nor-β-lapachone and nor-α-lapachone. Bioorganic & Medicinal Chemistry, 15(22), 7035-7041. View Source
